(R)-ZINC-3573

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

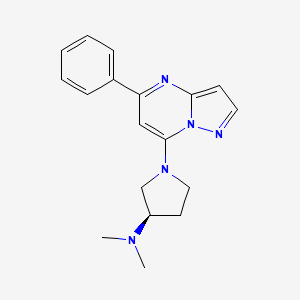

(3R)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5/c1-21(2)15-9-11-22(13-15)18-12-16(14-6-4-3-5-7-14)20-17-8-10-19-23(17)18/h3-8,10,12,15H,9,11,13H2,1-2H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBSPAZCFAIBJL-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (R)-ZINC-3573 on MRGPRX2

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ZINC-3573 is a selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor primarily expressed on mast cells and sensory neurons.[1] Activation of MRGPRX2 by various ligands, including certain drugs and endogenous peptides, can lead to mast cell degranulation and the release of inflammatory mediators, playing a role in pseudo-allergic reactions, inflammation, pain, and itch.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound on MRGPRX2, detailing its signaling pathways, quantitative activity, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of MRGPRX2 and the development of related therapeutics.

Introduction to MRGPRX2

Mas-related G protein-coupled receptor X2 (MRGPRX2) is a member of the Mas-related gene family of G protein-coupled receptors (GPCRs). It is recognized as a key player in immunoglobulin E (IgE)-independent mast cell activation. A wide array of cationic molecules, including neuropeptides, antimicrobial peptides, and numerous clinically used drugs, can activate MRGPRX2, leading to the release of histamine and other pro-inflammatory mediators from mast cells. This activation is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, and adverse drug reactions.

Mechanism of Action of this compound on MRGPRX2

This compound acts as a selective agonist at the MRGPRX2 receptor. Its binding initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as mast cell degranulation.

G Protein Coupling and Downstream Signaling

-

Gi/o Pathway: The activation of the Gi/o pathway by MRGPRX2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][6] The Gβγ subunits released from the activated Gi/o protein can also contribute to the activation of PLC and other downstream effectors.

Quantitative Data

The following table summarizes the quantitative data for the activity of this compound on MRGPRX2.

| Parameter | Assay | Value | Cell Line | Reference |

| EC50 | PRESTO-Tango | 740 nM | HTLA | [1] |

| EC50 | FLIPR Calcium Assay | 1 µM | Not Specified | [1] |

| Ki | Calcium Mobilization (inhibition by C9) | 43 nM | HEK293 expressing MRGPRX2 | [7] |

(S)-ZINC-3573, the enantiomer of this compound, is essentially inactive, with an EC50 > 100 µM in both the PRESTO-Tango and FLIPR assays, highlighting the stereospecificity of the interaction.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound on MRGPRX2 are provided below.

PRESTO-Tango Assay for Receptor Activation

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output-Tango) assay is a high-throughput method to measure G protein-independent, β-arrestin-2 recruitment to an activated GPCR.

Principle: The assay utilizes a modified GPCR (MRGPRX2-Tango) that has a C-terminal fusion of a TEV (Tobacco Etch Virus) protease cleavage site followed by a tetracycline-controlled transactivator (tTA). This is co-expressed in HTLA cells, which stably express a β-arrestin2-TEV protease fusion protein and a tTA-dependent luciferase reporter gene. Upon agonist binding to the MRGPRX2-Tango receptor, β-arrestin2-TEV is recruited, leading to the cleavage of the tTA, which then translocates to the nucleus and drives the expression of luciferase. The resulting luminescence is proportional to the extent of receptor activation.[8][9]

Protocol:

-

Cell Culture and Transfection: HTLA cells are maintained in DMEM supplemented with 10% FBS, puromycin, and hygromycin B. Cells are plated in 384-well plates and transfected with the MRGPRX2-Tango construct using the calcium phosphate method.[8]

-

Compound Treatment: The day after transfection, cells are treated with various concentrations of this compound (typically in quadruplicate) and incubated for 18-24 hours.[8]

-

Luminescence Measurement: After incubation, the medium is removed, and a Bright-Glo luciferase assay reagent is added to each well. Following a 15-minute incubation at room temperature, luminescence is measured using a suitable plate reader.[8]

-

Data Analysis: Relative luminescence units (RLU) are plotted against the logarithm of the agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit in software such as GraphPad Prism.

FLIPR Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) calcium assay is a widely used method to measure changes in intracellular calcium concentration upon GPCR activation.

Principle: Cells expressing the receptor of interest (MRGPRX2) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the dyes in the FLIPR Calcium Assay Kits). Upon receptor activation and subsequent release of intracellular calcium, the dye binds to Ca2+ ions, leading to a significant increase in its fluorescence intensity. The FLIPR instrument detects this change in fluorescence in real-time.

Protocol:

-

Cell Plating: LAD2 mast cells or other suitable cells endogenously or recombinantly expressing MRGPRX2 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.[10]

-

Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., from a FLIPR Calcium 6 Assay Kit) for 1-2 hours at 37°C.[11]

-

Compound Addition and Measurement: The plate is placed in the FLIPR instrument. Baseline fluorescence is measured, and then this compound at various concentrations is automatically added to the wells. The fluorescence intensity is monitored continuously for several minutes to capture the calcium flux.[10]

-

Data Analysis: The change in fluorescence (peak signal minus baseline) is plotted against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from the granules upon exocytosis.

Principle: Mast cells (e.g., LAD2 cell line) are stimulated with this compound. The cell supernatant is then collected and incubated with a substrate for β-hexosaminidase, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The enzyme cleaves the substrate, producing a colored product (p-nitrophenol) that can be quantified by measuring its absorbance at 405 nm. The amount of color produced is directly proportional to the extent of degranulation.[12]

Protocol:

-

Cell Stimulation: LAD2 cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer). The cells are then incubated with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.[12][13]

-

Supernatant Collection: The cells are centrifuged, and the supernatant, containing the released β-hexosaminidase, is carefully collected.[12]

-

Enzymatic Reaction: A portion of the supernatant is transferred to a new plate and mixed with the pNAG substrate solution. The reaction is incubated for 60-90 minutes at 37°C.[12]

-

Absorbance Measurement: The reaction is stopped by adding a stop solution (e.g., 0.2 M glycine, pH 10.7), and the absorbance is read at 405 nm using a microplate reader.[12]

-

Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total amount present in the cells (determined by lysing a separate set of unstimulated cells with Triton X-100).

Visualizations

The following diagrams illustrate the signaling pathway of MRGPRX2 activation by this compound and the workflows of the key experimental assays.

References

- 1. eubopen.org [eubopen.org]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eubopen.org [eubopen.org]

- 10. moleculardevices.com [moleculardevices.com]

- 11. moleculardevices.com [moleculardevices.com]

- 12. abmgood.com [abmgood.com]

- 13. medchemexpress.com [medchemexpress.com]

(R)-ZINC-3573: A Technical Guide to a Selective MRGPRX2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ZINC-3573 is a potent and selective synthetic organic agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), an orphan GPCR implicated in pain, itch, and pseudo-allergic reactions.[1][2][3] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, primary molecular target, and associated signaling pathways. Detailed experimental protocols for its characterization and relevant visualizations are provided to support further research and drug development efforts. The stereoisomer, (S)-ZINC-3573, is inactive, making it an ideal negative control for in vitro and in vivo studies.[2]

Core Compound and Target Information

This compound, systematically named (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine, was identified through an in silico design and screening process. It serves as a valuable chemical probe for investigating the physiological and pathological roles of its primary target, MRGPRX2.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁N₅ | |

| Molecular Weight | 307.4 g/mol | |

| CAS Number | 2089389-15-9 | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in 1eq. HCl and DMSO | |

| Storage | Store at +4°C |

Primary Target: Mas-related G protein-coupled receptor X2 (MRGPRX2)

MRGPRX2 is a G protein-coupled receptor predominantly expressed on mast cells and sensory neurons.[2] It is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pain, and itch.[4][5][6][7][8] MRGPRX2 is activated by a range of endogenous and exogenous ligands, including neuropeptides (e.g., substance P), and certain drugs, leading to mast cell degranulation and the release of inflammatory mediators.[4][5][6]

Pharmacological Data

This compound is a potent agonist of MRGPRX2 with high selectivity over other GPCRs and kinases.

Potency and Efficacy

| Assay | Parameter | Value | Cell Line | Source |

| PRESTO-Tango | EC₅₀ | 740 nM | HTLA | [1][2] |

| FLIPR | EC₅₀ | 1 µM | HEK293 | [2] |

| β-hexosaminidase Degranulation | Agonist | Promotes degranulation | LAD2 | [1] |

| Intracellular Calcium Release | Agonist | Induces calcium release | LAD2 | [1] |

Selectivity Profile

This compound exhibits high selectivity for MRGPRX2.

-

GPCRome Screening: In a PRESTO-Tango screen against 315 other human GPCRs, this compound showed no significant agonist activity at a concentration of 10 µM.[9]

-

Kinase Panel: The parent scaffold of ZINC-3573 was screened against 97 representative kinases and showed minimal inhibitory activity. The closest off-target hits were BTK (Kd = 27 µM), MAPK8 (Kd = 19 µM), and MAPK10 (Kd > 30 µM).[2]

-

Enantiomeric Selectivity: The (S)-enantiomer, (S)-ZINC-3573, is inactive at MRGPRX2 with an EC₅₀ > 100 µM in both PRESTO-Tango and FLIPR assays, making it an excellent negative control.[2]

Signaling Pathways and Experimental Workflows

MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by this compound initiates a cascade of intracellular signaling events. The receptor couples to both Gαq and Gαi proteins.[5] Gαq activation leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Downstream of these initial events, the MAPK and NF-κB pathways can also be activated.[7][8] This signaling cascade culminates in cellular responses such as mast cell degranulation and the release of inflammatory mediators.[4][5][6]

Experimental Workflow for Characterization

The characterization of this compound typically follows a multi-step workflow, starting with primary screening for agonist activity, followed by selectivity profiling and functional validation in relevant cell-based assays.

Detailed Experimental Protocols

PRESTO-Tango β-Arrestin Recruitment Assay

This assay is used for primary screening and selectivity profiling of compounds against a large panel of GPCRs.

-

Cell Culture: HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein, are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, 2 µg/mL puromycin, and 100 µg/mL hygromycin B.

-

Transfection: Cells are seeded in 384-well plates and transfected with plasmids encoding the GPCR of interest fused to a TEV protease cleavage site and a GAL4-VP16 transcription factor.

-

Compound Treatment: 24 hours post-transfection, the medium is replaced, and cells are incubated with this compound at various concentrations (typically for 16-24 hours).

-

Luminescence Reading: The medium is removed, and a luciferase substrate (e.g., Bright-Glo) is added to each well. Luminescence is measured using a plate reader. An increase in luminescence indicates β-arrestin recruitment to the activated GPCR.

FLIPR Calcium Assay

This assay measures intracellular calcium mobilization following GPCR activation.

-

Cell Plating: HEK293 cells stably expressing MRGPRX2 are seeded into 384-well black-wall, clear-bottom plates and incubated overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit) in HBSS with 20 mM HEPES for 1-2 hours at 37°C.

-

Compound Addition: The plate is placed in a FLIPR instrument. Baseline fluorescence is measured before the automated addition of this compound at various concentrations.

-

Fluorescence Measurement: Changes in fluorescence intensity are monitored in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

Mast Cell Degranulation (β-Hexosaminidase) Assay

This assay quantifies the release of β-hexosaminidase, an enzyme stored in mast cell granules, as a marker of degranulation.

-

Cell Culture: LAD2 human mast cells are cultured in StemPro-34 SFM supplemented with Stem Cell Factor (SCF).

-

Cell Stimulation: Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer). They are then incubated with various concentrations of this compound for 30 minutes at 37°C.

-

Supernatant Collection: The cells are pelleted by centrifugation, and the supernatant is collected.

-

Enzyme Assay: The supernatant is incubated with a substrate for β-hexosaminidase, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The reaction is stopped, and the absorbance is read at 405 nm. The amount of colorimetric product is proportional to the extent of degranulation.

-

Data Normalization: Results are typically expressed as a percentage of the total β-hexosaminidase release, which is determined by lysing an equal number of cells with a detergent like Triton X-100.

Conclusion

This compound is a well-characterized, potent, and selective agonist of MRGPRX2. Its availability, along with its inactive enantiomer, provides a valuable toolset for researchers in academia and industry to further elucidate the role of MRGPRX2 in health and disease. The data and protocols presented in this guide are intended to facilitate these research endeavors and support the development of novel therapeutics targeting this important receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. eubopen.org [eubopen.org]

- 3. This compound - Immunomart [immunomart.com]

- 4. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [repository.upenn.edu]

- 6. mdpi.com [mdpi.com]

- 7. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]

- 9. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

(R)-ZINC-3573: A Selective MRGPRX2 Agonist for Advancing Research in Allergy, Inflammation, and Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-ZINC-3573 has emerged as a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a key receptor implicated in non-IgE-mediated mast cell activation, neurogenic inflammation, pain, and itch. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this compound as a chemical probe to explore the therapeutic potential of targeting MRGPRX2.

Introduction to this compound and MRGPRX2

Mas-related G protein-coupled receptor X2 (MRGPRX2) is a primate-specific receptor predominantly expressed on mast cells and dorsal root ganglia neurons.[1][2] It is activated by a diverse range of ligands, including neuropeptides (e.g., substance P), antimicrobial peptides, and various small molecule drugs, leading to mast cell degranulation and the release of inflammatory mediators.[3][4] This process is implicated in pseudo-allergic drug reactions, atopic dermatitis, and chronic urticaria.[2][5]

This compound is a small molecule identified through in silico screening that acts as a selective agonist of MRGPRX2.[6] Its selectivity over other G protein-coupled receptors (GPCRs), including the closely related MRGPRX1, makes it an invaluable tool for studying the specific roles of MRGPRX2 in health and disease.[7][8] The availability of its inactive enantiomer, (S)-ZINC-3573, provides a crucial negative control for rigorous experimental design.[7][9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's activity at the MRGPRX2 receptor, as determined by various in vitro assays.

Table 1: Potency of this compound in Functional Assays

| Assay Type | Cell Line | Parameter | Value | Reference(s) |

| β-Arrestin Recruitment (PRESTO-Tango) | HEK-293 | EC50 | 740 nM | [10][11][12] |

| Intracellular Calcium Mobilization (FLIPR) | HEK-293 | EC50 | 1 µM | [12] |

| Intracellular Calcium Mobilization | LAD2 Mast Cells | EC50 | Comparable to HEK-T cells | [6] |

| β-Hexosaminidase Degranulation | LAD2 Mast Cells | EC50 | ~1 µM | [10][13] |

Table 2: Selectivity Profile of this compound

| Target Class | Number Tested | Activity | Reference(s) |

| Other GPCRs (PRESTO-Tango) | 315 | Minimal agonist efficacy at 10 µM | [6] |

| Kinases (DiscoverX KINOMEscan) | 97 | Minimal inhibition (IC50 > 20 µM) | [6] |

| MRGPRX1 | - | Selective for MRGPRX2 over MRGPRX1 | [7][8] |

Table 3: Activity of the Inactive Enantiomer, (S)-ZINC-3573

| Assay Type | Cell Line | Parameter | Value | Reference(s) |

| β-Arrestin Recruitment (PRESTO-Tango) | HEK-293 | EC50 | > 100 µM | [12] |

| Intracellular Calcium Mobilization (FLIPR) | HEK-293 | EC50 | > 100 µM | [12] |

MRGPRX2 Signaling Pathways

Activation of MRGPRX2 by agonists like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gαq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. More recent evidence has also pointed to the involvement of a Gαi-mediated pathway and a distinct signaling cascade involving Lysyl-tRNA synthetase (LysRS) and Microphthalmia-associated transcription factor (MITF).

MRGPRX2 Signaling Cascades

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the activity of this compound are provided below.

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium Mobilization Assay Workflow

Methodology:

-

Cell Plating: Seed HEK293 or CHO-K1 cells stably expressing MRGPRX2 into black-walled, clear-bottom 384-well plates at a suitable density and culture overnight.

-

Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).

-

Compound Addition: Prepare serial dilutions of this compound, (S)-ZINC-3573 (negative control), and a reference agonist in assay buffer.

-

Fluorescence Measurement: Place the cell plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument adds the compounds to the wells and simultaneously measures the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

β-Arrestin Recruitment Assay (PRESTO-Tango)

This assay measures the recruitment of β-arrestin to the activated MRGPRX2 receptor, a hallmark of GPCR activation and a key step in signal termination and internalization.

Methodology:

-

Cell Line: Utilize a specialized cell line (e.g., HTLA) that co-expresses the MRGPRX2 receptor fused to a transcription factor and a protease-cleavable linker, and a β-arrestin protein fused to a protease.

-

Transfection and Plating: Plate the cells and transfect with the MRGPRX2-Tango construct.

-

Compound Incubation: Add this compound or control compounds to the cells and incubate for a period (typically 6-12 hours) to allow for receptor activation, β-arrestin recruitment, protease cleavage, and subsequent reporter gene expression (e.g., luciferase).

-

Lysis and Signal Detection: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Data Analysis: Measure the luminescence signal, which is proportional to the extent of β-arrestin recruitment. Determine EC50 values by plotting the luminescence response against the agonist concentration.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.

β-Hexosaminidase Release Assay Workflow

Methodology:

-

Cell Culture: Culture human mast cell line LAD2 in appropriate media.

-

Cell Preparation: Wash the LAD2 cells with a buffered saline solution (e.g., Tyrode's buffer) and resuspend them at a defined concentration.

-

Stimulation: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of this compound, a positive control (e.g., substance P), and a negative control (vehicle). Incubate at 37°C for 30 minutes.

-

Separation: Centrifuge the plate to pellet the cells.

-

Enzyme Assay:

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Lyse the remaining cells in the original plate with a detergent (e.g., Triton X-100) to measure the total β-hexosaminidase content.

-

Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to both plates.

-

Incubate at 37°C for 60-90 minutes.

-

-

Data Acquisition: Stop the enzymatic reaction by adding a high pH stop solution (e.g., glycine buffer). Measure the absorbance at 405 nm.

-

Calculation: Calculate the percentage of β-hexosaminidase release for each condition as: (Absorbance of Supernatant / Absorbance of Lysate) * 100.

Conclusion

This compound is a critical pharmacological tool for the investigation of MRGPRX2 biology. Its selectivity and well-characterized potency, combined with the availability of a stereoisomeric negative control, enable precise interrogation of MRGPRX2 function. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute robust studies aimed at understanding the role of MRGPRX2 in human health and disease, and to accelerate the development of novel therapeutics targeting this important receptor.

References

- 1. β-Hexosaminidase Release Assay [bio-protocol.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. abmgood.com [abmgood.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. researchgate.net [researchgate.net]

- 10. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PathHunter® eXpress MRGPRX2 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 12. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

(R)-ZINC-3573: A Technical Guide to its Discovery, Synthesis, and Application as a Selective MRGPRX2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of (R)-ZINC-3573, a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). Initially identified through a large-scale in silico screening of commercially available compounds, this compound has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of MRGPRX2, a receptor implicated in pain, itch, and mast cell degranulation. This document details the computational discovery workflow, the chemical synthesis of its active (R)-enantiomer and inactive (S)-enantiomer, and the experimental protocols for its biological evaluation. Quantitative data on its potency, selectivity, and functional effects are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Discovery of this compound: An In Silico Approach

The discovery of this compound was a result of a structure-based virtual screening of millions of commercially available small molecules from the ZINC database.[1] The process began with the development of homology models for the MRGPRX2 receptor, which were validated using known activating ligands, including various opioid compounds.[1] This computational approach allowed for the virtual docking of a vast chemical library to predict potential agonists.

ZINC-3573 emerged from this screening as a promising candidate.[1] Subsequent experimental validation confirmed its activity, and further investigation revealed that the biological activity resided in the (R)-enantiomer, while the (S)-enantiomer was essentially inactive.[1][2] This stereospecificity makes the enantiomeric pair an ideal tool for researchers, providing a built-in negative control for experiments.[2]

Logical Workflow for Discovery

Chemical Synthesis

While initially sourced as a racemic mixture, the synthesis of the individual enantiomers of ZINC-3573 is crucial for its use as a specific chemical probe. The synthesis of (R)- and (S)-ZINC-3573 involves the preparation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the chiral pyrrolidine moiety.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is outlined in the supplementary information of the primary publication by Lansu et al. (2017) in Nature Chemical Biology. Researchers should refer to this source for precise reagent quantities, reaction conditions, and purification methods. A general outline of the synthetic strategy is as follows:

-

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: This is typically achieved through the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. Various methods exist for the synthesis of this heterocyclic system.[2]

-

Introduction of the Phenyl Group: A phenyl group is introduced at the 5-position of the pyrazolo[1,5-a]pyrimidine ring, often via a cross-coupling reaction.

-

Functionalization for Pyrrolidine Attachment: The 7-position of the pyrazolo[1,5-a]pyrimidine core is functionalized to allow for nucleophilic substitution.

-

Coupling with the Chiral Pyrrolidine: The final step involves the coupling of the functionalized pyrazolo[1,5-a]pyrimidine with the desired enantiomer of 3-(dimethylamino)pyrrolidine. For the synthesis of this compound, (R)-3-(dimethylamino)pyrrolidine is used.

Biological Activity and Quantitative Data

This compound is a selective agonist of MRGPRX2, a receptor primarily expressed in sensory neurons and mast cells.[2] Its activation by this compound triggers downstream signaling cascades, leading to cellular responses such as intracellular calcium release and degranulation of mast cells.[2][3] The (S)-enantiomer, (S)-ZINC-3573, serves as an excellent negative control as it is largely inactive at MRGPRX2.[2][4]

Table 1: In Vitro Potency and Cellular Activity of ZINC-3573 Enantiomers

| Compound | Assay | Target | Result (EC50) | Reference |

| This compound | PRESTO-Tango | MRGPRX2 | 740 nM | [2] |

| FLIPR | MRGPRX2 | 1 µM | [2] | |

| (S)-ZINC-3573 | PRESTO-Tango | MRGPRX2 | > 100 µM | [2] |

| FLIPR | MRGPRX2 | > 100 µM | [2] |

Table 2: Selectivity Profile of this compound

| Target Class | Number of Targets Screened | Activity | Reference |

| GPCRs | 315 | No significant off-target activity | [1][2] |

| Kinases | 97 | Little activity at 10 µM | [1][2] |

Signaling Pathways and Mechanism of Action

Activation of MRGPRX2 by this compound leads to the coupling of Gαq and Gαi G-proteins.[4] The Gαq pathway activation results in the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, a key event in mast cell degranulation.[1][3]

MRGPRX2 Signaling Pathway

Experimental Protocols

PRESTO-Tango GPCRome Screening

This assay is used to assess the selectivity of a compound across a large panel of G protein-coupled receptors.

-

Principle: The PRESTO-Tango assay is a high-throughput method that measures β-arrestin recruitment to activated GPCRs. It utilizes a transcription factor-based reporter system that is cleaved upon receptor activation and translocates to the nucleus to drive reporter gene expression.

-

Protocol Outline:

-

HEK 293 cells are transiently co-transfected with a plasmid encoding a specific GPCR fused to a TEV protease recognition site and a transcription factor, and a second plasmid containing a β-arrestin-TEV protease fusion protein.

-

Transfected cells are plated in 384-well plates.

-

This compound is added to the cells at a concentration of 10 µM.

-

After an incubation period, a luciferase substrate is added, and luminescence is measured to quantify reporter gene expression, which is proportional to receptor activation.

-

FLIPR Calcium Assay

This assay measures changes in intracellular calcium concentration upon receptor activation.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent intracellular calcium release, the dye fluoresces, and the change in fluorescence intensity is measured over time.

-

Protocol Outline:

-

HEK 293 cells stably expressing MRGPRX2 are seeded in 384-well plates.

-

Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken using a Fluorescence Imaging Plate Reader (FLIPR).

-

This compound is added to the wells, and fluorescence is continuously monitored to measure the increase in intracellular calcium.

-

EC50 values are calculated from the dose-response curves.

-

Mast Cell Degranulation Assay

This assay quantifies the release of cellular contents from mast cells upon stimulation.

-

Principle: Mast cell degranulation can be measured by quantifying the release of specific enzymes, such as β-hexosaminidase, into the supernatant.

-

Protocol Outline:

-

LAD2 human mast cells are cultured and sensitized.

-

Cells are washed and resuspended in a suitable buffer.

-

This compound is added at various concentrations to stimulate the cells.

-

After incubation, the cells are centrifuged, and the supernatant is collected.

-

The amount of β-hexosaminidase released into the supernatant is quantified by a colorimetric assay using a specific substrate.

-

The percentage of degranulation is calculated relative to a positive control (e.g., cell lysis).

-

Conclusion

This compound is a powerful and selective chemical probe for the study of MRGPRX2. Its discovery through a sophisticated in silico screening pipeline highlights the power of computational methods in modern drug discovery. The availability of its inactive (S)-enantiomer provides a crucial tool for validating its on-target effects. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate its use by researchers in the fields of pharmacology, immunology, and neuroscience, ultimately contributing to a better understanding of the role of MRGPRX2 in health and disease.

References

(R)-ZINC-3573: A Technical Guide to its Role in Mast Cell Degranulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the activity of (R)-ZINC-3573 in inducing mast cell degranulation and related cellular responses.

Table 1: Potency of this compound in Various In Vitro Assays

| Assay Type | Cell Line | Parameter | Value | Reference |

| MRGPRX2 Activation (PRESTO-Tango) | HEK293T | EC50 | 740 nM | [2] |

| Calcium Mobilization (FLIPR) | HEK293T expressing MRGPRX2 | EC50 | 1 µM | [2] |

| Mast Cell Degranulation | LAD2 | EC50 | Comparable to calcium mobilization | [3] |

Table 2: Selectivity Profile of this compound

| Target Class | Number Tested | Activity | Reference |

| GPCRs (PRESTO-Tango) | 315 | Selective for MRGPRX2 | [2] |

| Kinases (DiscoverX KINOMEscan at 10 µM) | 97 | Little to no significant activity | [2] |

Signaling Pathways

Activation of MRGPRX2 by this compound initiates a signaling cascade predominantly through the coupling to Gq and Gi heterotrimeric G proteins.[4] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This sustained increase in cytosolic calcium is a critical event for the fusion of granular membranes with the plasma membrane, resulting in degranulation.

Caption: this compound signaling pathway in mast cells.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted from studies using the human mast cell line LAD2.[5]

Materials:

-

LAD2 human mast cells

-

Tyrode's buffer (or other suitable physiological buffer)

-

This compound stock solution (in DMSO)

-

(S)-ZINC-3573 stock solution (in DMSO, for negative control)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) solution (substrate)

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer)

-

Triton X-100 (for cell lysis and total release control)

-

96-well plates

-

Incubator (37°C)

-

Plate reader (405 nm)

Procedure:

-

Cell Seeding: Seed LAD2 cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of Tyrode's buffer.[5]

-

Compound Addition: Prepare serial dilutions of this compound and (S)-ZINC-3573 in Tyrode's buffer. Add the desired concentrations of the compounds to the wells. For control wells, add buffer with the corresponding DMSO concentration.

-

Incubation: Incubate the plate at 37°C for 30 minutes.[5]

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

-

Total Release Control: To determine the total amount of β-hexosaminidase, lyse the cells in a separate set of wells with Triton X-100.

-

Enzymatic Reaction: Add the collected supernatant and the lysate from the total release control to a new 96-well plate. Add the PNAG substrate solution to each well and incubate at 37°C for 60-90 minutes.

-

Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a plate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Total Release - Absorbance of Blank)] x 100

Caption: Experimental workflow for β-hexosaminidase release assay.

Intracellular Calcium Mobilization Assay

This protocol is a general guideline based on the use of fluorescent calcium indicators and automated plate readers like the FLIPR® system.

Materials:

-

LAD2 cells or other MRGPRX2-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

This compound stock solution (in DMSO)

-

96- or 384-well black-walled, clear-bottom plates

-

Fluorescent plate reader with automated injection capabilities (e.g., FLIPR®, FlexStation®)

Procedure:

-

Cell Seeding: Seed cells in black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the dye-loading solution.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes in the dark to allow for dye uptake.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Baseline Reading: Place the plate in the fluorescent plate reader and measure the baseline fluorescence for a set period.

-

Compound Injection: The instrument's automated injection system adds the this compound solution at various concentrations to the wells.

-

Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity to the baseline fluorescence. Plot the concentration-response curve to determine the EC50 value.

Conclusion

This compound is a critical tool for dissecting the role of MRGPRX2 in mast cell biology. Its selectivity and well-characterized mechanism of action make it an invaluable agonist for studying IgE-independent degranulation. The provided data and protocols offer a solid foundation for researchers and drug development professionals to incorporate this compound into their studies of mast cell-mediated diseases and to explore the therapeutic potential of targeting the MRGPRX2 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Investigating Pain and Itch Pathways with (R)-ZINC-3573: A Technical Guide

Introduction

(R)-ZINC-3573 is a potent and selective chemical probe for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] This receptor is a key player in the intricate signaling pathways of pain and itch, particularly in pseudo-allergic reactions and neurogenic inflammation.[4] MRGPRX2 is primarily expressed in mast cells and small-diameter sensory neurons within the dorsal root and trigeminal ganglia.[4] As a selective agonist, this compound provides researchers with a critical tool to dissect the molecular mechanisms of MRGPRX2 activation and its downstream consequences. This guide offers a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the use of this compound in pain and itch research.

Quantitative Data

The following tables summarize the key pharmacological and physicochemical properties of this compound and its inactive enantiomer, (S)-ZINC-3573, which serves as an essential negative control.

Table 1: Potency and Efficacy Data

| Compound | Target | Assay Type | Value (EC₅₀) | Reference |

|---|---|---|---|---|

| This compound | MRGPRX2 | General Agonist Activity | 740 nM (0.74 µM) | [1][5] |

| This compound | MRGPRX2 | PRESTO-Tango | 740 nM | [4] |

| This compound | MRGPRX2 | FLIPR (Calcium Mobilization) | 1 µM | [4] |

| (S)-ZINC-3573 | MRGPRX2 | PRESTO-Tango / FLIPR | > 100 µM |[4][6] |

Table 2: Selectivity Profile of this compound

| Screening Panel | Number of Targets | Concentration | Result | Reference |

|---|---|---|---|---|

| PRESTO-Tango GPCRome | 315 GPCRs | Concentration-response | No significant off-target activity | [4] |

| DiscoverX KINOMEscan | 97 Kinases | 10 µM | Little activity; closest hits were BTK (Kd=27µM) and MAPK8 (Kd=19µM) | [4] |

| General GPCR Screen | >350 GPCRs | Not specified | Selective for MRGPRX2 over other tested GPCRs, including MRGPRX1 | |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine | |

| Molecular Formula | C₁₈H₂₁N₅ | [7] |

| Molecular Weight | 307.4 g/mol | |

| CAS Number | 2089389-15-9 | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO; Soluble to 100 mM in 1eq. HCl |

| Storage | Store as dry powder at +4°C. Store DMSO stock solutions (≤10 mM) at -20°C or -80°C. |[1][4] |

Signaling Pathways and Mechanisms of Action

Activation of MRGPRX2 by this compound initiates a complex signaling cascade. The receptor demonstrates promiscuous coupling to multiple G protein subfamilies, including Gq/11 and Gi.[8][9] This coupling triggers downstream effector systems, most notably the release of intracellular calcium, which in mast cells leads to degranulation and the release of pro-inflammatory and pruritic mediators like histamine.[1][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. eubopen.org [eubopen.org]

- 5. abmole.com [abmole.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of (R)-ZINC-3573 Analogs: A Technical Guide to a Selective MRGPRX2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ZINC-3573 has emerged as a valuable chemical probe for studying the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in non-IgE-mediated hypersensitivity reactions, neurogenic inflammation, pain, and itch.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols used for its characterization. While extensive SAR studies on a broad series of this compound analogs are not yet publicly available, this guide consolidates the existing knowledge on the parent compound and its stereoisomer to inform future drug discovery efforts targeting MRGPRX2.

This compound is a selective agonist of MRGPRX2 with an EC50 value of 740 nM.[1] Its discovery through in silico screening has provided a potent tool to investigate the physiological and pathological roles of this receptor.[3] The compound's selectivity is a key feature, as it shows minimal activity at over 315 other G protein-coupled receptors (GPCRs).[3]

Core Compound Data

The biological activity of this compound is highly stereospecific. The (R)-enantiomer is the active agonist, while the (S)-enantiomer, (S)-ZINC-3573, is essentially inactive and serves as an ideal negative control for in vitro and in vivo studies.[3]

| Compound | Target | Assay | Activity (EC50) | Reference |

| This compound | MRGPRX2 | PRESTO-Tango | 740 nM | [1] |

| This compound | MRGPRX2 | FLIPR | ~1 µM | [1] |

| (S)-ZINC-3573 | MRGPRX2 | PRESTO-Tango & FLIPR | > 100 µM | [1] |

Mechanism of Action and Signaling Pathway

Activation of MRGPRX2 by this compound initiates a downstream signaling cascade that leads to the release of inflammatory mediators from mast cells.[3] This process is primarily mediated through the Gαq signaling pathway, resulting in an increase in intracellular calcium concentrations.[3] The subsequent degranulation of mast cells releases histamine and other pro-inflammatory molecules.

Caption: Signaling pathway of MRGPRX2 activation by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and its analogs are provided below.

PRESTO-Tango β-Arrestin Recruitment Assay

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transmitted Signal of Tango) assay is a high-throughput method to measure G protein-coupled receptor (GPCR) activation by quantifying β-arrestin recruitment.

Principle: This assay utilizes a modified GPCR that has a C-terminal TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor. Ligand binding to the GPCR induces β-arrestin recruitment, which is fused to a TEV protease. This brings the protease in proximity to its cleavage site on the receptor, releasing the transcription factor. The transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase.

Methodology:

-

Cell Culture and Transfection: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein, are commonly used. These cells are transfected with a plasmid encoding the MRGPRX2-Tango construct.

-

Compound Treatment: Following transfection, cells are incubated with various concentrations of the test compounds (e.g., this compound and its analogs).

-

Incubation: The cells are incubated for a sufficient period (e.g., 12-16 hours) to allow for transcription factor cleavage, nuclear translocation, and reporter gene expression.

-

Luminescence Measurement: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a plate reader. The intensity of the luminescence is proportional to the extent of β-arrestin recruitment and, therefore, receptor activation.

Caption: Workflow for the PRESTO-Tango β-arrestin recruitment assay.

FLIPR Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a cell-based assay used to measure changes in intracellular calcium concentration, which is a hallmark of Gαq-coupled GPCR activation.

Principle: Cells expressing the target receptor (MRGPRX2) are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, intracellular calcium levels rise, leading to an increase in the fluorescence of the dye. The FLIPR instrument detects this change in fluorescence in real-time.

Methodology:

-

Cell Culture: HEK293 cells stably expressing MRGPRX2 are plated in a multi-well plate.

-

Dye Loading: The cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) that can cross the cell membrane. Inside the cell, esterases cleave the AM ester group, trapping the dye in the cytoplasm.

-

Compound Addition: The plate is placed in the FLIPR instrument, and baseline fluorescence is measured. The test compounds are then added to the wells.

-

Fluorescence Measurement: The FLIPR instrument monitors the fluorescence intensity in each well over time. An increase in fluorescence indicates a rise in intracellular calcium and thus receptor activation.

-

Data Analysis: The peak fluorescence response is used to determine the potency (EC50) of the compounds.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay directly measures the physiological response of mast cells to MRGPRX2 activation, which is the release of granular contents.

Principle: β-hexosaminidase is an enzyme stored in the granules of mast cells. Upon degranulation, this enzyme is released into the extracellular medium. Its activity can be quantified using a colorimetric substrate.

Methodology:

-

Cell Culture: A human mast cell line, such as LAD2, is used. The cells are cultured in appropriate media.

-

Compound Treatment: The cells are incubated with the test compounds for a defined period (e.g., 30 minutes).

-

Supernatant Collection: The cells are centrifuged, and the supernatant, containing the released β-hexosaminidase, is collected.

-

Enzymatic Reaction: The supernatant is incubated with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The enzyme cleaves the substrate, producing a colored product (p-nitrophenol).

-

Absorbance Measurement: The absorbance of the colored product is measured using a spectrophotometer. The amount of β-hexosaminidase released is proportional to the level of degranulation.

-

Data Normalization: The results are often expressed as a percentage of the total β-hexosaminidase content, which is determined by lysing a parallel set of untreated cells.

Conclusion and Future Directions

This compound is a pioneering chemical probe that has significantly advanced our understanding of MRGPRX2 biology. Its high selectivity and the availability of its inactive enantiomer make it an invaluable tool for delineating the roles of this receptor in health and disease. While the current body of literature provides a solid foundation, a systematic medicinal chemistry effort to explore the structure-activity relationships of this compound analogs is a critical next step. Such studies would be instrumental in the development of more potent and selective agonists or potentially antagonists with therapeutic potential for treating inflammatory and allergic conditions. Future research should focus on modifying the pyrazolopyrimidine core, the phenyl substituent, and the dimethylaminopyrrolidine moiety to probe the key interactions with the MRGPRX2 binding pocket and to optimize the pharmacokinetic and pharmacodynamic properties of this promising class of compounds.

References

(R)-ZINC-3573: A Technical Guide for Investigating Neurogenic Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurogenic inflammation, a complex process orchestrated by the interplay of the nervous and immune systems, is a key contributor to various pathological conditions, including chronic pain, psoriasis, and rosacea. A central player in this phenomenon is the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is expressed on mast cells and sensory neurons. Activation of MRGPRX2 by a variety of ligands, including neuropeptides like Substance P, triggers mast cell degranulation and the release of pro-inflammatory mediators. (R)-ZINC-3573 has been identified as a potent and selective agonist of MRGPRX2, making it a valuable chemical probe for elucidating the mechanisms of neurogenic inflammation and for the discovery of novel therapeutic agents.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, detailed experimental protocols for its use in in vitro and in vivo studies of neurogenic inflammation, and a summary of its key quantitative data.

Introduction to this compound

This compound is a small molecule agonist that selectively targets the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] Its enantiomer, (S)-ZINC-3573, serves as a valuable negative control due to its significantly lower potency, allowing for well-controlled experiments to dissect MRGPRX2-specific effects. The activation of MRGPRX2 by this compound on mast cells initiates a signaling cascade that results in the release of histamine, proteases, and other inflammatory mediators, which are key events in neurogenic inflammation.[1]

Chemical Properties:

| Property | Value |

| Chemical Name | (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine |

| Molecular Formula | C18H21N5 |

| Molecular Weight | 307.4 g/mol |

| CAS Number | 2089389-15-9 |

Mechanism of Action and Signaling Pathway

This compound acts as a direct agonist at the MRGPRX2 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.

MRGPRX2 Signaling Cascade

The activation of MRGPRX2 by this compound primarily couples to Gαq and Gαi proteins.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ is a critical step for mast cell degranulation.

-

Gαi Pathway: The role of Gαi in MRGPRX2 signaling is less well-defined but is thought to contribute to the overall cellular response, potentially by modulating adenylyl cyclase activity.

The following diagram illustrates the signaling pathway initiated by the activation of MRGPRX2:

Quantitative Data

The following tables summarize the key quantitative data for this compound and its negative control, (S)-ZINC-3573.

Table 1: In Vitro Potency of this compound and (S)-ZINC-3573

| Compound | Assay | EC50 | Reference |

| This compound | PRESTO-Tango GPCRome screening | 740 nM | [1] |

| FLIPR Assay (Calcium Mobilization) | 1 µM | [1] | |

| (S)-ZINC-3573 | PRESTO-Tango GPCRome screening | > 100 µM | [1] |

| FLIPR Assay (Calcium Mobilization) | > 100 µM | [1] |

Table 2: Selectivity Profile of this compound

| Target Class | Number of Targets Screened | Activity | Reference |

| Class A GPCRs | 315 | No significant off-target agonism at 10 µM | [1] |

| Kinases (DiscoverX KINOMEscan) | 97 | Minimal activity at 10 µM | [1] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration | Reference |

| LAD2 (Human Mast Cell Line) | Calcium Mobilization | Induces intracellular calcium release | - | [1] |

| LAD2 (Human Mast Cell Line) | β-hexosaminidase Release (Degranulation) | Induces degranulation | - | [1] |

| HEK293 cells | FLIPR Ca2+ assay (antagonist mode) | - | EC80 concentration of 3 µM used | [2] |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to study neurogenic inflammation using this compound.

In Vitro Assays

The following workflow outlines the general procedure for in vitro characterization of this compound.

This assay measures the increase in intracellular calcium concentration in response to MRGPRX2 activation.

Materials:

-

LAD2 human mast cell line

-

This compound and (S)-ZINC-3573

-

Fluo-4 AM or similar calcium-sensitive fluorescent dye

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Probenecid

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Protocol:

-

Cell Seeding: Seed LAD2 cells in 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM (typically 2-5 µM) in HBSS containing probenecid (to prevent dye extrusion) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Compound Preparation: Prepare serial dilutions of this compound and (S)-ZINC-3573 in HBSS.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading.

-

Compound Addition: Use the plate reader's injector to add the different concentrations of this compound, (S)-ZINC-3573, or vehicle control to the wells.

-

Data Acquisition: Record the fluorescence intensity over time (typically for 2-5 minutes) to capture the transient calcium influx.

-

Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) is used to determine the response. Plot the response against the compound concentration to generate a dose-response curve and calculate the EC50 value.

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Materials:

-

LAD2 human mast cell line

-

This compound and (S)-ZINC-3573

-

Tyrode's buffer (or similar physiological buffer)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

-

Triton X-100 (for cell lysis to determine total β-hexosaminidase content)

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

-

96-well microplates

-

Spectrophotometer (plate reader) capable of reading absorbance at 405 nm

Protocol:

-

Cell Preparation: Wash LAD2 cells and resuspend them in Tyrode's buffer.

-

Compound Stimulation: Aliquot the cell suspension into a 96-well plate. Add different concentrations of this compound, (S)-ZINC-3573, or vehicle control. Incubate for 30 minutes at 37°C.

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

-

Total Release Control: To a separate set of wells containing cells, add Triton X-100 to lyse the cells and release the total cellular content of β-hexosaminidase.

-

Enzymatic Reaction: In a new 96-well plate, mix the collected supernatants and the total release lysates with the pNAG substrate solution. Incubate for 1-2 hours at 37°C.

-

Stopping the Reaction: Add the stop solution to each well. The solution will turn yellow in the presence of the product.

-

Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of sample - Absorbance of blank) / (Absorbance of total release - Absorbance of blank)] x 100. Plot the percentage of release against the compound concentration to generate a dose-response curve.

In Vivo Models of Neurogenic Inflammation

While this compound has not been evaluated in vivo, the following established models are highly relevant for assessing the therapeutic potential of MRGPRX2 modulators in neurogenic inflammation.

This model directly assesses the inflammatory response to a key endogenous MRGPRX2 ligand.

Materials:

-

Male C57BL/6 mice (or other suitable strain)

-

Substance P

-

This compound (or test compound) and vehicle

-

Plethysmometer or calipers

-

Syringes and needles for intraplantar injection

Protocol:

-

Acclimatization: Acclimate the mice to the experimental setup.

-

Baseline Measurement: Measure the baseline paw volume or thickness using a plethysmometer or calipers.

-

Compound Administration: Administer this compound (or test compound) or vehicle via a suitable route (e.g., intraperitoneal, oral) at a predetermined time before the Substance P challenge.

-

Induction of Edema: Inject a sterile solution of Substance P (typically 10-30 µg) in a small volume (e.g., 20 µL) into the plantar surface of the right hind paw. Inject the vehicle into the left hind paw as a control.

-

Edema Measurement: Measure the paw volume or thickness at various time points after the Substance P injection (e.g., 15, 30, 60, 120 minutes).

-

Data Analysis: Calculate the change in paw volume (edema) for each animal. Compare the edema in the compound-treated group to the vehicle-treated group to determine the anti-inflammatory effect.

Mustard oil activates sensory neurons, leading to the release of neuropeptides and subsequent neurogenic inflammation.[3][4]

Materials:

-

Mice

-

Mustard oil (allyl isothiocyanate)

-

Vehicle for mustard oil (e.g., mineral oil)

-

This compound (or test compound) and vehicle

-

Calipers or laser Doppler flowmeter

Protocol:

-

Compound Administration: Administer the test compound or vehicle.

-

Induction of Inflammation: Apply a small volume (e.g., 10-20 µL) of a dilute solution of mustard oil (e.g., 0.5-5%) to the surface of the mouse ear or paw.

-

Measurement of Inflammation:

-

Edema: Measure the ear or paw thickness with calipers at various time points.

-

Blood Flow: Measure changes in blood flow using a laser Doppler flowmeter as an indicator of vasodilation.

-

-

Data Analysis: Compare the inflammatory response in the treated group to the vehicle group.

LL-37 is an antimicrobial peptide that is also an endogenous ligand for MRGPRX2 and is implicated in the pathogenesis of rosacea.[5][6][7] This model is relevant for studying the role of MRGPRX2 in skin-specific neurogenic inflammation.

Materials:

-

Mice

-

LL-37 peptide

-

This compound (or test compound) and vehicle

-

Digital camera for imaging erythema

-

Biopsy tools for histological analysis

Protocol:

-

Induction of Inflammation: Administer daily intradermal injections of LL-37 into the dorsal skin of the mice for several consecutive days.[7]

-

Compound Administration: Administer the test compound or vehicle daily, either systemically or topically.

-

Assessment of Inflammation:

-

Erythema Scoring: Visually score the redness of the skin daily.

-

Histology: At the end of the study, collect skin biopsies and perform histological analysis (e.g., H&E staining) to assess immune cell infiltration and other inflammatory changes.

-

-

Data Analysis: Compare the erythema scores and histological parameters between the treated and vehicle groups.

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of neurogenic inflammation. Its selectivity for MRGPRX2 allows for the precise dissection of this receptor's role in mast cell activation and the subsequent inflammatory cascade. The experimental protocols detailed in this guide provide a robust framework for researchers to utilize this compound in both in vitro and conceptually in in vivo settings to advance our understanding of neurogenic inflammation and to facilitate the discovery of novel therapeutics targeting this pathway.

References

- 1. eubopen.org [eubopen.org]

- 2. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose-response study of topical allyl isothiocyanate (mustard oil) as a human surrogate model of pain, hyperalgesia, and neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mustard oil induces a transient receptor potential vanilloid 1 receptor-independent neurogenic inflammation and a non-neurogenic cellular inflammatory component in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Murine models of rosacea: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A positive feedback loop between mTORC1 and cathelicidin promotes skin inflammation in rosacea | EMBO Molecular Medicine [link.springer.com]

Commercial availability and suppliers of (R)-ZINC-3573

(R)-ZINC-3575 is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in pain, itch, and inflammation. This guide provides an in-depth overview of its commercial availability, technical specifications, and the experimental protocols for its characterization, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

(R)-ZINC-3573 is readily available for research purposes from several reputable suppliers. The inactive enantiomer, (S)-ZINC-3573, which serves as a negative control, is also commercially available from many of the same sources.

| Supplier | Website |

| R&D Systems (a Bio-Techne brand) | --INVALID-LINK-- |

| Tocris Bioscience (a Bio-Techne brand) | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

| Cambridge Bioscience | --INVALID-LINK-- |

| MedKoo Biosciences | --INVALID-LINK-- |

| Sigma-Aldrich | --INVALID-LINK-- |

| TargetMol | --INVALID-LINK-- |

| AbMole BioScience | --INVALID-LINK-- |

Technical Data

A summary of the key technical specifications for this compound is provided below.

| Property | Value | Citations |

| IUPAC Name | (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine | [1] |

| Molecular Formula | C₁₈H₂₁N₅ | [1] |

| Molecular Weight | 307.39 g/mol | [2][3] |

| CAS Number | 2089389-15-9 | [1][4] |

| Purity | ≥98% (typically by HPLC) | [1] |

| Solubility | Soluble in DMSO (to 100 mM) and 1eq. HCl (to 100 mM) | [1] |

| Storage | Store at +4°C for short term, -20°C for long term. | [2][5] |

| Biological Activity | Selective MRGPRX2 agonist | [1][2][6] |

| EC₅₀ | ~740 nM | [1][2][4][6] |

Mechanism of Action and Signaling Pathway

This compound acts as a selective agonist at the MRGPRX2 receptor, which is primarily expressed on mast cells and sensory neurons. Activation of MRGPRX2 by this compound initiates a downstream signaling cascade that leads to cellular responses such as degranulation and the release of inflammatory mediators. The binding of this compound to MRGPRX2 is known to activate Gαq and Gαi signaling pathways, leading to an increase in intracellular calcium.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are outlined below.

Intracellular Calcium Mobilization Assay (FLIPR Assay)

This assay measures the increase in intracellular calcium concentration following receptor activation by this compound.

Materials:

-

LAD2 human mast cells (or other cells expressing MRGPRX2)

-

This compound

-

FLIPR Calcium Assay Kit (e.g., from Molecular Devices)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96- or 384-well black-walled, clear-bottom assay plates

-

FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

-

Cell Plating: Seed LAD2 cells into the assay plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate the plate at 37°C for 1 hour to allow for dye loading.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer at the desired concentrations.

-

FLIPR Measurement: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will add the this compound solution to the cells and immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The change in fluorescence is used to determine the EC₅₀ value of this compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation with this compound, as a measure of degranulation.

Materials:

-

LAD2 human mast cells

-

This compound

-

Tyrode's buffer (or similar physiological buffer)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

-

Lysis buffer (e.g., Tyrode's buffer with 0.1% Triton X-100)

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Preparation: Wash LAD2 cells with Tyrode's buffer and resuspend them at the desired concentration.

-

Stimulation: Add the cell suspension to a 96-well plate. Add different concentrations of this compound to the wells and incubate at 37°C for 30 minutes. Include a negative control (buffer only) and a positive control for maximal release (lysis buffer).

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

-

Enzyme Reaction: In a new 96-well plate, add the collected supernatant and the pNAG substrate solution. Incubate at 37°C for 1-2 hours.

-

Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a plate reader.

-

Calculation: The percentage of β-hexosaminidase release is calculated as: ((Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)) * 100.

PRESTO-Tango β-Arrestin Recruitment Assay

This assay is used to assess the recruitment of β-arrestin to the MRGPRX2 receptor upon agonist binding, providing insights into G protein-independent signaling.

Materials:

-

HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein)

-

Plasmids encoding the MRGPRX2-Tango construct

-

Transfection reagents

-

This compound

-

Luciferase assay reagent

-

384-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Transfection: Co-transfect HTLA cells with the MRGPRX2-Tango plasmid.

-

Cell Plating: Plate the transfected cells into 384-well plates.

-

Compound Stimulation: Add serial dilutions of this compound to the cells and incubate overnight.

-

Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Data Analysis: An increase in luminescence indicates β-arrestin recruitment. The data is used to generate a dose-response curve and determine the EC₅₀ for β-arrestin recruitment.

This technical guide provides a comprehensive overview of this compound for research applications. For further details, it is recommended to consult the primary literature, particularly Lansu et al., Nature Chemical Biology, 2017.

References

- 1. abmgood.com [abmgood.com]

- 2. youtube.com [youtube.com]

- 3. addgene.org [addgene.org]

- 4. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 5. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Imaging with (R)-ZINC-3573

For Researchers, Scientists, and Drug Development Professionals

Introduction